REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[O:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=2)=[CH:6][N:7]=1.[CH2:15]([NH2:17])[CH3:16]>C(O)C>[CH2:15]([NH:17][CH2:2][C:3]1[O:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=2)=[CH:6][N:7]=1)[CH3:16]
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
ClCC=1OC(=CN1)C1=CC=C(C=C1)Cl
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Name
|
|
Quantity
|
3.2 g
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Type
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reactant
|
Smiles
|
C(C)N
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Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Name
|
resultant solution
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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At the end of this time, the solvent and the excess ethylamine were distilled off under reduced pressure
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Type
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ADDITION
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Details
|
30 ml of water, 10 ml of 2N NaOH solution and 50 ml of chloroform were added
|
Type
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CUSTOM
|
Details
|
The chloroform layer was separated
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Type
|
EXTRACTION
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Details
|
the aqueous layer was extracted twice with 30 ml of chloroform
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined chloroform layer was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)NCC=1OC(=CN1)C1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |